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Compound of Interest

Compound Name: 5-Bromo-2-cyclobutoxypyrimidine

Cat. No.: B1521022 Get Quote

5-Bromo-2-cyclobutoxypyrimidine is a substituted pyrimidine that has emerged as a

significant building block for researchers, scientists, and professionals in drug development.

The pyrimidine core is a foundational motif in numerous biologically active compounds, largely

due to its structural resemblance to the purine bases of DNA and RNA, allowing it to interact

with a wide array of biological targets.[1][2] The strategic placement of a bromine atom at the 5-

position and a cyclobutoxy group at the 2-position provides a versatile scaffold with distinct

reactive sites. This dual functionality allows for sequential and regioselective chemical

modifications, making it an ideal starting point for the synthesis of diverse compound libraries

aimed at discovering novel therapeutic agents.[3][4] This guide provides a comprehensive

overview of its chemical structure, detailed protocols for its analysis, and insights into its

application in the synthesis of complex molecules.

Chemical Structure and Physicochemical Properties
A thorough understanding of the molecule's fundamental properties is the first step in its

effective application. The structure features a pyrimidine ring, which is an aromatic heterocycle

containing two nitrogen atoms. It is functionalized with a bromine atom and a cyclobutoxy ether

group.

Caption: Chemical structure of 5-Bromo-2-cyclobutoxypyrimidine.

The physicochemical properties of this compound are summarized below, providing essential

data for experimental design and execution.
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Property Value Source

IUPAC Name
5-bromo-2-

cyclobutoxypyrimidine
[5]

Molecular Formula C₈H₉BrN₂O [5]

Molecular Weight 229.07 g/mol [5]

Canonical SMILES BrC1=CN=C(OC2CCC2)N=C1 [5]

InChI Key

InChI=1S/C8H9BrN2O/c9-6-4-

10-8(12-7-2-1-3-7)11-5-6/h4-

5,7H,1-3H2

[5]

Synthesis Pathway: A Strategic Approach
The synthesis of 5-Bromo-2-cyclobutoxypyrimidine is typically achieved through a

nucleophilic aromatic substitution (SNAr) reaction. A common and logical precursor is a di-

halogenated pyrimidine, such as 5-bromo-2-chloropyrimidine. The chlorine atom at the C2

position is significantly more reactive towards nucleophilic attack than the bromine at C5, due

to the electron-withdrawing effect of the adjacent ring nitrogens.[3][4] This differential reactivity

allows for the selective displacement of the chlorine by cyclobutanol (or its corresponding

alkoxide, sodium cyclobutoxide) to yield the desired product.

General Synthetic Workflow:

5-Bromo-2-chloropyrimidine
+ Cyclobutanol

Base (e.g., NaH, K₂CO₃)
Solvent (e.g., THF, DMF)

Nucleophilic Aromatic
Substitution (SNAr)

Aqueous Workup
& Extraction Column Chromatography 5-Bromo-2-cyclobutoxypyrimidine

Click to download full resolution via product page

Caption: General workflow for the synthesis of 5-Bromo-2-cyclobutoxypyrimidine.
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This strategic synthesis leverages the inherent reactivity of the halopyrimidine scaffold, a

common approach in the construction of complex pharmaceutical intermediates.[3][6]

Comprehensive Analytical Characterization
Rigorous analytical validation is critical to confirm the identity, purity, and structure of the

synthesized compound. A combination of spectroscopic techniques provides a complete profile.

Due to the limited availability of published spectra for this specific molecule, the following data

are predictive, based on the analysis of structurally similar compounds like 5-bromopyrimidine

and other substituted pyrimidines.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure.

Predicted ¹H and ¹³C NMR Data:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pdf.benchchem.com/32/Synthesis_of_Biologically_Active_Molecules_from_5_Bromo_2_chloropyrimidine_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Reactivity_of_Halopyrimidines_in_Cross_Coupling_Reactions.pdf
https://pdf.benchchem.com/163/Spectroscopic_Profile_of_5_Bromo_2_chloro_4_methoxypyrimidine_A_Technical_Guide.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C4595599&Mask=80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Integration/As
signment

Rationale

¹H ~8.5 Singlet 2H (H-4, H-6)

Pyrimidine

protons,

deshielded by

electronegative

nitrogen atoms

and the bromine

atom.

~5.3 Quintet 1H (O-CH)

Cyclobutoxy

methine proton,

split by adjacent

CH₂ groups.

~2.4 Multiplet 2H (CH₂)

Cyclobutoxy

methylene

protons adjacent

to the methine.

~2.0 Multiplet 2H (CH₂)

Cyclobutoxy

methylene

protons.

~1.7 Multiplet 2H (CH₂)

Cyclobutoxy

methylene

protons.

¹³C ~165 Singlet C2

Carbon attached

to two

electronegative

atoms (N and O).

~160 Singlet C4, C6

Pyrimidine

carbons adjacent

to nitrogen.

~100 Singlet C5 Carbon bearing

the bromine
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atom, shifted

upfield relative to

C4/C6.

~75 Singlet O-CH
Cyclobutoxy

methine carbon.

~30 Singlet CH₂

Cyclobutoxy

methylene

carbons.

~15 Singlet CH₂

Cyclobutoxy

methylene

carbon.

Experimental Protocol: NMR Analysis

Sample Preparation: Accurately weigh 5-10 mg of purified 5-Bromo-2-
cyclobutoxypyrimidine. Dissolve the sample in approximately 0.6-0.7 mL of a suitable

deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[7]

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical

parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation

delay of 1-5 seconds, and 16-64 scans for a good signal-to-noise ratio. Reference the

chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[7]

¹³C NMR Acquisition: Using the same instrument, acquire a proton-decoupled ¹³C spectrum.

Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024-4096) and a

longer relaxation delay (2-10 seconds) are typically required.[7] Reference the spectrum to

the solvent peak (e.g., CDCl₃ at 77.16 ppm).[7]

Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of the

molecule.

Expected Mass Spectrum Features:
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Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular ion will be

observed.

Isotopic Pattern: Due to the presence of bromine, a characteristic M⁺ and M+2 isotopic

pattern in an approximate 1:1 ratio will be visible, corresponding to the natural abundance of

the ⁷⁹Br and ⁸¹Br isotopes.[7] This is a definitive signature for a mono-brominated compound.

Fragmentation: Common fragmentation pathways may include the loss of the cyclobutoxy

group, or cleavage of the cyclobutyl ring.

Experimental Protocol: MS Analysis

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a volatile

solvent like methanol or acetonitrile.[7]

Ionization: Electrospray Ionization (ESI) is a suitable soft ionization technique that would

likely produce the protonated molecule, [M+H]⁺. Electron Impact (EI) ionization can also be

used, which would provide more extensive fragmentation data.[7]

Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole or

time-of-flight) based on their mass-to-charge ratio (m/z) to generate the mass spectrum.[7]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100-3000 C-H Stretch Aromatic (pyrimidine ring)

~2950-2850 C-H Stretch Aliphatic (cyclobutoxy group)

~1600-1450 C=N, C=C Stretch
Pyrimidine ring skeletal

vibrations

~1250 C-O Stretch Aryl-alkyl ether

~700-600 C-Br Stretch Bromo-aromatic
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Experimental Protocol: IR Analysis

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount

of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.[9][10]

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a

background spectrum of the empty sample compartment or KBr pellet first, which is then

automatically subtracted from the sample spectrum.

General Analytical Workflow Visualization:

Sample Preparation

Data Acquisition

Data Analysis & Verification

Dissolve in
Deuterated Solvent

NMR Spectrometer

Dissolve in
Volatile Solvent

Mass Spectrometer

Prepare KBr Pellet
or use ATR

FTIR Spectrometer

Correlate Spectroscopic Data:
- ¹H & ¹³C Shifts

- Mass & Isotope Pattern
- Functional Group Vibrations

Confirm Structure &
Purity of

5-Bromo-2-cyclobutoxypyrimidine
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Caption: A self-validating workflow for the structural analysis of the title compound.

Applications in Drug Discovery and Development
The true value of 5-Bromo-2-cyclobutoxypyrimidine lies in its potential as a versatile

intermediate in drug discovery.[11] The pyrimidine core is a privileged scaffold, found in

numerous FDA-approved drugs, particularly kinase inhibitors.[1][4]

Scaffold for Kinase Inhibitors: The C5-bromo position is primed for palladium-catalyzed

cross-coupling reactions, such as Suzuki or Sonogashira couplings.[3][6] This allows for the

introduction of various aryl, heteroaryl, or alkynyl groups, which can be tailored to interact

with specific pockets in the kinase active site.

Fragment-Based Drug Discovery: The molecule itself can serve as a starting fragment for

screening campaigns. Hits can then be optimized by chemically modifying the cyclobutoxy

group or by functionalizing the C5 position.[4]

Library Synthesis: The reliable and selective reactivity at the C5 position makes this

compound highly suitable for the parallel synthesis of large compound libraries, enabling

high-throughput screening to identify new drug leads.[4]

The pyrimidine nucleus is a cornerstone of many therapeutic agents, and its derivatives have

shown a wide range of pharmacological activities, including anticancer, antiviral, and anti-

inflammatory properties.[1][12][13] The unique substitution pattern of 5-Bromo-2-
cyclobutoxypyrimidine offers a distinct chemical space for the exploration of new and

improved therapeutics.

Conclusion
5-Bromo-2-cyclobutoxypyrimidine is a valuable and strategically designed chemical entity

for medicinal chemistry and drug development. Its synthesis is straightforward, leveraging the

predictable reactivity of halopyrimidines. Its structure can be unequivocally confirmed through a

standard suite of analytical techniques, including NMR, MS, and IR spectroscopy. The true

power of this molecule is its capacity to serve as a versatile scaffold, enabling the efficient

creation of diverse molecular structures for the discovery of novel kinase inhibitors and other
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targeted therapies. This guide provides the foundational knowledge and practical protocols

necessary for researchers to confidently utilize this compound in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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